molecular formula C9H9Cl3O B14673994 2,2-Dichloro-1-(2-chlorophenyl)propan-1-ol CAS No. 35996-56-6

2,2-Dichloro-1-(2-chlorophenyl)propan-1-ol

Cat. No.: B14673994
CAS No.: 35996-56-6
M. Wt: 239.5 g/mol
InChI Key: IJZHWNBKAPOERY-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(2-chlorophenyl)propan-1-ol is an organic compound with the molecular formula C9H10Cl3O It is a chlorinated derivative of propanol and is characterized by the presence of two chlorine atoms on the second carbon and one chlorine atom on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(2-chlorophenyl)propan-1-ol typically involves the chlorination of 1-(2-chlorophenyl)propan-1-ol. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature of around 0-5°C to control the exothermic nature of the chlorination process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of automated systems ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(2-chlorophenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.

    Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dichloro-1-(2-chlorophenyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(2-chlorophenyl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to inhibition or activation of specific biochemical pathways, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dichloropropane: Similar in structure but lacks the phenyl ring.

    1,1-Dichloro-2-propanone: Contains a ketone group instead of a hydroxyl group.

    1,3-Dichloro-2-propanol: Differently substituted with chlorine atoms on the first and third carbons.

Uniqueness

2,2-Dichloro-1-(2-chlorophenyl)propan-1-ol is unique due to the presence of both a phenyl ring and multiple chlorine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.

Properties

CAS No.

35996-56-6

Molecular Formula

C9H9Cl3O

Molecular Weight

239.5 g/mol

IUPAC Name

2,2-dichloro-1-(2-chlorophenyl)propan-1-ol

InChI

InChI=1S/C9H9Cl3O/c1-9(11,12)8(13)6-4-2-3-5-7(6)10/h2-5,8,13H,1H3

InChI Key

IJZHWNBKAPOERY-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CC=C1Cl)O)(Cl)Cl

Origin of Product

United States

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